

Technical Support Center: BIO-11006 Acetate

Preclinical Safety and Toxicology

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Compound of Interest

Compound Name: *BIO-11006 acetate*

Cat. No.: *B1574868*

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This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for researchers and drug development professionals working with **BIO-11006 acetate**. The information is based on publicly available preclinical and clinical data.

Disclaimer: Detailed quantitative preclinical toxicology data, such as specific No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50) values for **BIO-11006 acetate**, are not publicly available. The information provided here is a summary of existing findings.

Frequently Asked Questions (FAQs)

Q1: What is **BIO-11006 acetate** and what is its mechanism of action?

A1: **BIO-11006 acetate** is an investigational, aerosolized 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The acetate substitution enhances the solubility of the peptide.[3] By inhibiting the phosphorylation of MARCKS, BIO-11006 prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane. This, in turn, disrupts downstream signaling pathways, including the activation of focal adhesion kinase (FAK) and the PI3K/AKT pathway, which are crucial for cell proliferation, migration, metastasis, and survival. Inhibition of MARCKS also reduces the overproduction of mucus in the lungs.[2]

Q2: What is the known preclinical safety profile of BIO-11006?

A2: Preclinical studies of inhaled BIO-11006 in rats and dogs for up to 90 days have shown an absence of toxicity.[3] These studies reported no adverse effects on a range of parameters, including body weight, food consumption, respiratory and neurological function, cardiovascular function, and laboratory or histopathological findings.[3] Furthermore, in vivo studies in animal models of non-small cell lung cancer (NSCLC) indicated that animals treated with BIO-11006 did not lose weight during the treatment period.[1]

Q3: Has BIO-11006 been tested for genotoxicity?

A3: Yes, BIO-11006 has been evaluated for its potential to cause genetic mutations. The available information indicates that BIO-11006 showed no evidence of mutagenicity or clastogenicity.[3]

Q4: What is the safety profile of BIO-11006 in humans?

A4: BIO-11006 has demonstrated a good safety profile in Phase I and Phase II clinical trials involving over 200 adults, including healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and NSCLC.[3][4] In a Phase I study with healthy volunteers, a single inhaled dose of up to 1,000 mg and multiple inhaled doses of up to 250 mg/day for 14 days were well tolerated.[3] The most commonly reported adverse events in clinical trials have been mild, including cough, dyspnea, and headache.[1]

Summary of Preclinical Safety Studies

Study Type	Species	Duration	Key Findings
Repeat-Dose Inhalation Toxicity	Rat, Dog	90 days	No evidence of toxicity; no adverse effects on body weight, food consumption, respiratory, neurological, or cardiovascular function, or on laboratory and histopathological parameters.[3]
Genotoxicity	Not Specified	Not Specified	No evidence of mutagenicity or clastogenicity.[3]
In Vivo Efficacy & Safety	Mouse	4 weeks	In a lung cancer model, BIO-11006 attenuated tumor metastasis without causing weight loss in the animals.[1][5]

Experimental Methodologies

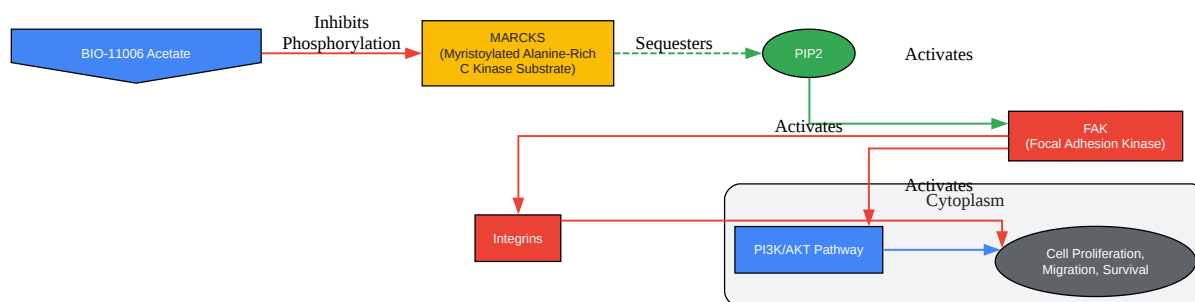
General Protocol for 90-Day Inhalation Toxicity Study (Rodent/Non-Rodent)

While the specific protocol for the BIO-11006 studies is not publicly available, a general methodology for such a study would typically involve the following steps:

- **Animal Acclimation:** Animals (e.g., Sprague-Dawley rats, Beagle dogs) are acclimated to the laboratory environment and inhalation chambers.
- **Group Assignment:** Animals are randomly assigned to control (vehicle/air) and treatment groups receiving varying doses of aerosolized **BIO-11006 acetate**.

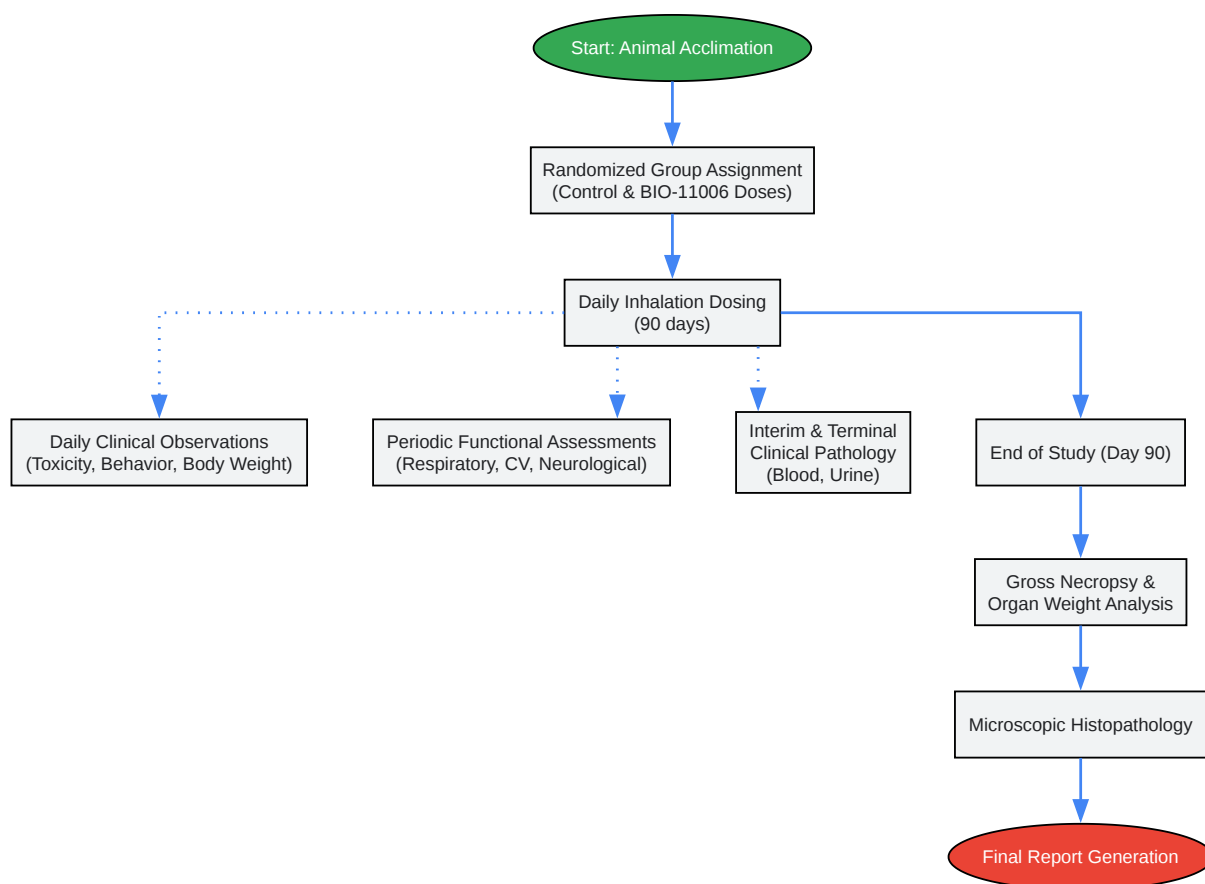
- **Dose Administration:** The compound is administered daily via nose-only or whole-body inhalation for a specified duration (in this case, 90 days).
- **Clinical Observations:** Daily observations are made for any signs of toxicity, changes in behavior, body weight, and food consumption.
- **Physiological Assessments:** Periodic assessments of respiratory, neurological, and cardiovascular function are conducted.
- **Clinical Pathology:** Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.
- **Necropsy and Histopathology:** At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for any treatment-related changes.

Visualizations



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Caption: **BIO-11006 acetate** signaling pathway.



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Caption: General workflow for a 90-day inhalation toxicity study.

Troubleshooting Guide

Q5: We observed decreased cell migration/adhesion in our in vitro assay after treatment with BIO-11006. Is this expected?

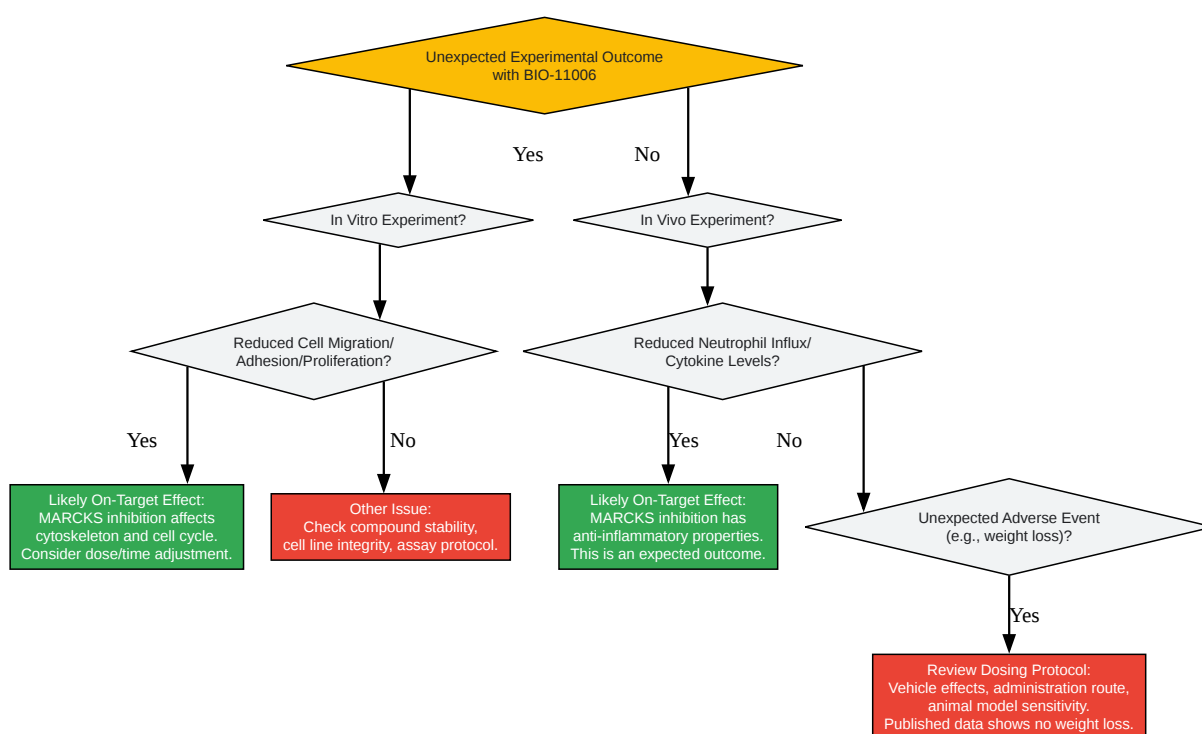
A5: Yes, this is an expected on-target effect of BIO-11006. The MARCKS protein plays a key role in regulating the actin cytoskeleton, which is essential for cell motility and adhesion.[6] By inhibiting MARCKS, BIO-11006 can lead to cytoskeletal rearrangement, favoring adherence to the substrate rather than movement.[6] If this effect is undesirable for your specific experiment, consider using a lower concentration of BIO-11006 or a shorter incubation time.

Q6: In our in vivo lung inflammation model, treatment with BIO-11006 led to a significant reduction in neutrophil influx. Is this a direct toxic effect on neutrophils?

A6: This is unlikely to be a direct toxic effect and is more likely a manifestation of BIO-11006's mechanism of action. MARCKS is involved in neutrophil migration to sites of inflammation. By inhibiting MARCKS, BIO-11006 has been shown to attenuate neutrophil influx into the lungs in preclinical models of acute lung injury.[3] This is considered a therapeutic effect rather than a sign of toxicity.

Q7: We are having trouble dissolving **BIO-11006 acetate** for our experiments. What is the recommended solvent?

A7: **BIO-11006 acetate** is designed to be more soluble than its parent peptide. For in vitro studies, sterile water or aqueous buffers are typically used. For in vivo administration via inhalation, it is often formulated in a saline solution. Always refer to the manufacturer's instructions for the specific lot you are using for the recommended solvent and solubility limits.



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Caption: Troubleshooting unexpected outcomes with BIO-11006.

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